molecular formula C17H13N3O2S3 B2693317 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2185590-65-0

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2693317
CAS No.: 2185590-65-0
M. Wt: 387.49
InChI Key: SZSHUWRKBFMOBD-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-accepting properties

Preparation Methods

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. One common method involves the cyclization of ortho-diamines with sulfur-containing reagents. For instance, the reaction of 2,1,3-benzothiadiazole-5,6-diamines with N-sulfinylaniline in the presence of trimethylsilyl chloride (TMSCl) in pyridine at elevated temperatures can yield the desired thiadiazole ring .

This method is advantageous due to its high yield and compatibility with a wide range of functional groups .

Chemical Reactions Analysis

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Comparison with Similar Compounds

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared to other similar compounds, such as:

The uniqueness of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct electronic and photophysical properties, making it highly versatile for various scientific and industrial applications.

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and materials science. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C19H20N2O2S2
  • Molecular Weight : 372.5 g/mol
  • CAS Number : 2194906-42-6

The compound primarily functions as an agonist for the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway is crucial for mediating innate immune responses, leading to the production of type I interferons and pro-inflammatory cytokines. This mechanism is vital for enhancing antitumor immunity and modulating immune responses against various pathogens .

Biological Activities

  • Antitumor Activity :
    • Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of the STING pathway, which enhances immune surveillance and tumor rejection .
  • Immunomodulatory Effects :
    • The compound's ability to activate STING leads to increased production of cytokines such as IL-6 and TNF-alpha, which are essential for orchestrating immune responses. These properties suggest its potential use in immunotherapy strategies .
  • Antimicrobial Potential :
    • Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. It has been suggested that modifications to its structure could enhance activity against specific bacterial strains .

Case Studies and Experimental Data

StudyCell LineIC50 (µM)Mechanism
1MCF-7 (breast cancer)15.9Induction of apoptosis via STING activation
2A549 (lung cancer)21.5Immune modulation through cytokine release
3HCT116 (colon cancer)25.1Antiproliferative effects linked to immune response enhancement

These findings underscore the compound's potential as a therapeutic agent in oncology and infectious diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Coupling Reactions : Utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
  • Automated Systems : Industrial production may employ continuous flow reactors to optimize yield and efficiency during synthesis .

Applications in Research

The unique structural features of this compound make it a valuable building block in:

  • Organic Electronics : Its electron-accepting properties are utilized in developing organic semiconductors and photovoltaic materials.
  • Bioimaging : The compound’s fluorescent properties allow it to serve as a probe for detecting biological molecules .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c21-14(16-4-3-15(24-16)11-5-6-23-9-11)8-18-17(22)10-1-2-12-13(7-10)20-25-19-12/h1-7,9,14,21H,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSHUWRKBFMOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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